molecular formula C13H11NO3 B3046650 3-Amino-5-(2-hydroxyphenyl)benzoic acid CAS No. 1261990-98-0

3-Amino-5-(2-hydroxyphenyl)benzoic acid

Cat. No. B3046650
CAS RN: 1261990-98-0
M. Wt: 229.23
InChI Key: PNKROOMAIQEIAY-UHFFFAOYSA-N
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Description

“3-Amino-5-(2-hydroxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 1261990-98-0 . Its molecular weight is 229.24 and its linear formula is C13H11NO3 . It is also known by the IUPAC name 5-amino-2’-hydroxy [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “3-Amino-5-(2-hydroxyphenyl)benzoic acid” can be represented by the InChI code: 1S/C13H11NO3/c14-10-6-8 (5-9 (7-10)13 (16)17)11-3-1-2-4-12 (11)15/h1-7,15H,14H2, (H,16,17) .


Chemical Reactions Analysis

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of ansamycin and other antibiotics, involves the aminoshikimate pathway . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes, to provide a nitrogenous precursor . Kanosamine is then phosphorylated and converted by common cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate, the substrate for the formation of aminoDAHP . This is converted via 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid into AHBA .

Scientific Research Applications

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Researchers have investigated its ability to scavenge free radicals, particularly using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) . These findings suggest its potential as a natural antioxidant in pharmaceuticals, cosmetics, and functional foods.

Safety and Hazards

The safety data sheet for benzoic acid, which may be similar to “3-Amino-5-(2-hydroxyphenyl)benzoic acid”, indicates that it can cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

3-amino-5-(2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKROOMAIQEIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688668
Record name 5-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(2-hydroxyphenyl)benzoic acid

CAS RN

1261990-98-0
Record name 5-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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